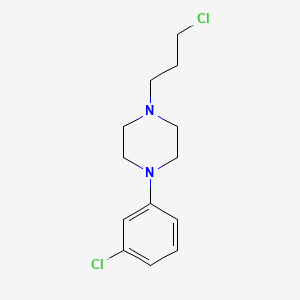

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520934. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQKGEFMUGSRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192694 | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39577-43-0 | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39577-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039577430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39577-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58122O5VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Introduction

This compound is a disubstituted piperazine derivative of significant interest within the pharmaceutical and medicinal chemistry sectors. Primarily encountered in its free base form as an oily residue or more commonly as a stable, crystalline hydrochloride salt, this compound serves as a critical intermediate in the synthesis of several key active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a reactive chloropropyl chain and a chlorophenyl-substituted piperazine core, makes it a versatile building block for creating more complex molecules with specific pharmacological activities.[3][4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Identity

The compound is most frequently utilized and studied as its monohydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.[1][3]

| Property | This compound (Free Base) | This compound Hydrochloride |

| Appearance | Oily residue[1] | White to off-white crystalline powder[2][5][6] |

| IUPAC Name | This compound[7] | This compound;hydrochloride[8] |

| Synonyms | CCP HCl[3] | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride[8] |

| CAS Number | 39577-43-0[7] | 52605-52-4[5][6][9] |

| Molecular Formula | C₁₃H₁₈Cl₂N₂[7] | C₁₃H₁₈Cl₂N₂·HCl[6] or C₁₃H₁₉Cl₃N₂[8][9][10] |

| Molecular Weight | 273.20 g/mol [7] | 309.66 g/mol [5][8][9] |

| Melting Point | Not applicable | 196.5-203 °C[1][5][10] |

| Solubility | Soluble in ether[1] | Soluble in warm DMSO, warm Methanol, water, and ethanol[2][5][6] |

| Stability | Less stable | Stable under ordinary conditions of use and storage[2][5] |

Synthesis and Characterization

The synthesis of this compound hydrochloride is a well-established process, typically involving the N-alkylation of 1-(3-chlorophenyl)piperazine.[11] The causality behind this choice of reaction is the nucleophilic nature of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of an alkyl halide.

Synthetic Pathway Overview

The most common laboratory and industrial synthesis involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.[1][11] The use of a mixed solvent system (e.g., acetone and water) and a base is crucial for facilitating the reaction and neutralizing the hydrohalic acid byproduct.[1][11]

Caption: General synthesis workflow for this compound HCl.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods.[1][11] This self-validating system includes steps for reaction, isolation, and purification to ensure a high-purity final product.

-

Reaction Setup : In a suitable reaction vessel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq) in a mixture of water and acetone.[1][11]

-

Base Addition : Cool the stirred solution to between 0°C and 10°C. Add a 50% aqueous solution of sodium hydroxide (approx. 2.5 eq) dropwise, ensuring the temperature is maintained.[1] The base is essential to deprotonate the piperazine hydrochloride salt to its more reactive free base form in situ.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16-18 hours.[1][11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][9]

-

Isolation of Free Base : Upon completion, stop stirring and allow the layers to separate. The upper organic phase, containing the product, is separated and concentrated under reduced pressure to yield the free base as an oily residue.[1]

-

Formation of Hydrochloride Salt : Dissolve the residual oil in a suitable solvent like acetone.[1] Add a solution of hydrochloric acid (e.g., concentrated HCl in water or 2M HCl in dioxane) until the solution is acidic.[1][9]

-

Crystallization and Purification : The oil that initially separates will solidify upon standing.[1] Collect the solid product by filtration, rinse with cold water, and air dry. For higher purity, the crude product can be recrystallized from water, often with the use of activated charcoal to remove colored impurities.[1] The final product is this compound hydrochloride, a white to off-white solid.[1][5]

Analytical Characterization

Purity and identity are typically confirmed using techniques such as:

-

High-Performance Liquid Chromatography (HPLC) : To determine purity, often greater than 97-99%.[6][12]

-

Melting Point Analysis : A sharp melting point range (e.g., 198-203 °C) is indicative of high purity.

-

Spectroscopy (NMR, IR, MS) : To confirm the molecular structure.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the terminal chlorine on the propyl chain. This primary alkyl chloride is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This is precisely the property exploited in its role as a pharmaceutical intermediate, where it reacts with various nucleophiles to form the final API.[4]

Stability and Storage

The hydrochloride salt is stable under normal storage conditions.[5] To ensure its integrity over its recommended 2-year shelf life, the following storage conditions are imperative:[2]

-

Storage : Store in a cool, dry, and well-ventilated area.[2][5][6]

-

Container : Keep in a tightly sealed container to protect from moisture, as the compound can be hygroscopic.[2][5]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[5] Contact with strong bases will convert the salt back to its less stable free base form. Avoid contamination with oxidizing agents as this may result in ignition.[13]

-

Decomposition : When heated to decomposition, it may produce toxic fumes, including oxides of nitrogen, carbon oxides, and hydrogen chloride gas.[5]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate care.[8][13][14]

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][12][14] It may also be toxic if ingested or inhaled.[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95) when handling the powder.[5][12][14]

-

First Aid :

-

Skin Contact : Wash off with soap and plenty of water.[14] If irritation occurs, seek medical advice.[5]

-

Eye Contact : Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[14]

-

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of antidepressant drugs.[2][10] Its structure provides a pre-formed arylpiperazine moiety, a common pharmacophore in neuroactive agents.

Caption: Role as a key intermediate in the synthesis of Trazodone and Nefazodone.

-

Trazodone : This compound is a crucial precursor for Trazodone, an antidepressant used to treat major depressive disorder.[10] The synthesis involves the nucleophilic substitution of the terminal chlorine by the anion of 2,3-dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine.

-

Nefazodone : It is also an impurity and an intermediate in the synthesis of Nefazodone, another antidepressant that acts as a serotonin antagonist and reuptake inhibitor.[12][15] The synthesis pathway is analogous, involving reaction with a different triazolone derivative.

Conclusion

This compound, particularly its hydrochloride salt, is a compound of high utility in synthetic pharmaceutical chemistry. Its well-defined physicochemical properties, established synthetic routes, and specific chemical reactivity make it an indispensable building block for the manufacture of important central nervous system drugs like Trazodone. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in research and development and commercial manufacturing environments.

References

-

PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem. Retrieved from [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Material Safety Data Sheet - 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Retrieved from [Link]

-

Scribd. (n.d.). MSDS 1 - (3-Chlorophenyl) - 4 - (3-Chloropropyl) Piperazine Monohydrochloride. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine Hydrochloride, Affordable Prices, Pharmaceutical Intermediate [forecastchemicals.com]

- 3. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 6. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. This compound hydrochloride | 52605-52-4 [chemicalbook.com]

- 11. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 12. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. mpbio.com [mpbio.com]

- 15. This compound HYDROCHLORIDE | 57059-62-8 [chemicalbook.com]

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of this compound (CPCPP), a critical intermediate in the synthesis of several key pharmaceutical compounds. The document delineates its chemical identity, physicochemical properties, and detailed molecular structure. A robust, field-proven synthesis protocol is presented, followed by an in-depth examination of the analytical techniques required for its structural confirmation and purity assessment, including NMR, Mass Spectrometry, and IR Spectroscopy. Furthermore, this guide explores the compound's chemical reactivity and its pivotal role in drug development, particularly in the synthesis of the atypical antipsychotic, Aripiprazole. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is an arylpiperazine derivative. Its identity is established by a combination of nomenclature, unique identifiers, and characteristic physical and chemical properties.

Nomenclature and Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 39577-43-0 (for free base)[1][3], 52605-52-4 (for hydrochloride salt)[4][5][6]

-

Molecular Formula: C₁₃H₁₈Cl₂N₂ (Free Base)[1], C₁₃H₁₉Cl₃N₂ (HCl Salt)[4][5]

The compound is most frequently handled and utilized in its hydrochloride salt form, which exhibits greater stability and ease of handling as a crystalline solid.[7]

Physicochemical Data Summary:

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 273.20 g/mol | 309.66 g/mol | [1][4] |

| Appearance | Oily residue | White to off-white crystalline powder | [7][8] |

| Melting Point | Not applicable | 196.5 - 215 °C | [6][7][8] |

| Solubility | --- | Freely soluble in water and methanol | [7] |

| LogP | 3.43 | --- | [3] |

| pKa | (Predicted) 7.8 (most basic) | --- |

Molecular Structure and Conformation

The molecular architecture of CPCPP consists of three key components: a 3-chlorophenyl ring, a central piperazine ring, and a 3-chloropropyl chain.

-

3-Chlorophenyl Group: This aromatic moiety is attached to one of the piperazine nitrogen atoms. The chlorine substituent at the meta position influences the electron density of the ring and the basicity of the attached nitrogen.

-

Piperazine Ring: This six-membered heterocyclic ring is the core of the molecule. In its ground state, the piperazine ring typically adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms are in a 1,4-relationship.

-

3-Chloropropyl Chain: This flexible alkyl chain is attached to the second piperazine nitrogen. The terminal chlorine atom is a reactive site, serving as a leaving group in nucleophilic substitution reactions, which is fundamental to its utility as a synthetic intermediate.

The overall molecule is achiral. The flexibility of the propyl chain and the potential for piperazine ring-flipping mean the molecule exists as a dynamic ensemble of conformers in solution.

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves the N-alkylation of 1-(3-chlorophenyl)piperazine. The hydrochloride salt of the starting material is often used for its stability.

Causality Behind Experimental Choices:

-

Reactants: 1-(3-chlorophenyl)piperazine hydrochloride is the nucleophile. 1-Bromo-3-chloropropane is the electrophilic alkylating agent. The bromo- group is a better leaving group than the chloro- group, ensuring that the reaction occurs selectively at the bromo-substituted carbon.

-

Base: A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate the piperazine hydrochloride salt, liberating the free nitrogen to act as an effective nucleophile.[4][8]

-

Solvent System: A two-phase system of water and an organic solvent like acetone or a polar aprotic solvent like acetonitrile is often employed.[8][9] This allows for the dissolution of both the inorganic base and the organic reactants. A phase-transfer catalyst (e.g., TBAB) can be used to facilitate the reaction between reactants in different phases.[4]

-

Temperature: The reaction is typically initiated at a low temperature (0-10 °C) during the addition of the base to control the exothermic deprotonation step and then allowed to proceed at room temperature.[8][9]

Detailed Step-by-Step Synthesis Protocol (Lab Scale):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq) in a mixture of water and acetone.[8][9]

-

Base Addition: Cool the stirred solution to 0-10 °C in an ice bath.

-

Slowly add a 50% aqueous solution of sodium hydroxide (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.[8]

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 16-18 hours.[8][9]

-

Work-up: Stop stirring and allow the layers to separate. Isolate the upper organic phase.

-

Concentration: Concentrate the organic phase under reduced pressure to remove the acetone, yielding a residual oil.[8]

-

Extraction: Dissolve the oil in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the this compound free base as an oil.[8]

-

Formation of Hydrochloride Salt: For purification and stable storage, dissolve the oily free base in acetone. Add a solution of 2M HCl in dioxane or bubble HCl gas through the solution until acidic.[4]

-

Crystallization & Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold acetone, and dry. Recrystallization from water or ethanol can be performed for higher purity.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of CPCPP Hydrochloride.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are achieved through a combination of spectroscopic and chromatographic methods. The data presented below are typical for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a definitive fingerprint of the molecule. The signals are typically broad due to the piperazine ring dynamics and the presence of the hydrochloride salt.

-

δ ~11.5-10.5 (br s, 1H): This very broad singlet corresponds to the protonated nitrogen of the piperazine hydrochloride (N-H⁺).

-

δ ~7.30 (t, J=8.1 Hz, 1H): Aromatic proton on the chlorophenyl ring.

-

δ ~7.05-6.90 (m, 3H): Remaining three aromatic protons on the chlorophenyl ring.

-

δ ~3.80-3.00 (m, 12H): This complex, broad multiplet region contains all the aliphatic protons: the eight protons of the piperazine ring (-CH₂-N-CH₂-) and the four protons of the propyl chain adjacent to the nitrogen and chlorine (-N-CH₂- and -CH₂-Cl).

-

δ ~2.20 (m, 2H): The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~151.0: Aromatic C-N.

-

δ ~133.5: Aromatic C-Cl.

-

δ ~130.8, 122.5, 118.5, 117.4: Remaining aromatic carbons.

-

δ ~54.2: Propyl -CH₂-N.

-

δ ~50.5: Piperazine carbons adjacent to the aromatic ring.

-

δ ~46.0: Piperazine carbons adjacent to the propyl chain.

-

δ ~41.0: Propyl -CH₂-Cl.

-

δ ~25.0: Central propyl -CH₂-.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns, which further corroborates the structure.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Molecular Ion (M⁺): For the free base (C₁₃H₁₈Cl₂N₂), the molecular ion peak will appear at m/z 272. The isotopic pattern will be characteristic for a molecule containing two chlorine atoms, with significant peaks at M+2 (m/z 274) and M+4 (m/z 276).[10]

-

Key Fragments: A prominent fragment is often observed at m/z 209, corresponding to the loss of the chloropropyl side chain via cleavage of the C-N bond, leaving the [M-C₃H₆Cl]⁺ fragment.[10] Another significant fragment appears at m/z 70.

Infrared (IR) Spectroscopy

-

Technique: ATR-IR.

-

Key Absorptions (cm⁻¹):

-

~3000-2800: C-H stretching vibrations from the aromatic and aliphatic groups.

-

~2700-2400: Broad absorption characteristic of the N-H⁺ stretch in the amine hydrochloride salt.

-

~1600, ~1480: C=C stretching from the aromatic ring.

-

~1230: C-N stretching.

-

~780, ~680: C-Cl stretching.

-

Chromatographic Analysis

-

Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of CPCPP.[3]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like formic acid or phosphoric acid to improve peak shape.[3]

-

Detection: UV detection at a wavelength where the chlorophenyl ring absorbs (e.g., 254 nm).

| Analytical Data Summary | |

| ¹H NMR (DMSO-d₆) | Aromatic: δ 7.3-6.9 ppm; Aliphatic: δ 3.8-2.2 ppm; N-H⁺: δ ~11 ppm |

| Mass Spec (EI) | M⁺ at m/z 272 (free base) with characteristic Cl₂ isotope pattern |

| Key MS Fragment | m/z 209 ([M-C₃H₆Cl]⁺) |

| IR (ATR, cm⁻¹) | ~2700-2400 (N-H⁺ stretch), ~780 (C-Cl stretch) |

| Purity Analysis | RP-HPLC with UV detection |

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of the terminal chlorine on the propyl chain. This site is electrophilic and susceptible to nucleophilic substitution.

Reactivity Pathway Diagram

Caption: General Sₙ2 reactivity of CPCPP with nucleophiles.

Application in Aripiprazole Synthesis

CPCPP is not a final drug product but is a crucial advanced intermediate. Its most notable application is in the synthesis of Aripiprazole, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[11][12][13]

In the synthesis of Aripiprazole, the nucleophile is the deprotonated hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2-one. This phenoxide attacks the terminal carbon of the chloropropyl chain of a related intermediate, displacing the chloride and forming the ether linkage that completes the Aripiprazole molecule. While the direct precursor to Aripiprazole is often the bromo-analogue for higher reactivity, the synthesis pathway highlights the vital role of this type of haloalkyl-piperazine intermediate.[11][14]

The synthesis of Aripiprazole involves coupling a piperazine derivative with a quinolinone moiety. For instance, 1-(2,3-dichlorophenyl)piperazine is reacted with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[11][14] The fundamental reaction is the same N-alkylation principle demonstrated by the reactivity of CPCPP.

Aripiprazole Synthesis Logic Diagram

Caption: Logical flow for Aripiprazole synthesis, highlighting the key coupling step.

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized molecule of significant industrial importance. Its structure, defined by the chlorophenyl, piperazine, and chloropropyl moieties, provides a specific reactivity profile that is expertly exploited in multi-step pharmaceutical syntheses. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and efficiency of processes that lead to vital medicines like Aripiprazole. The protocols and data within this guide serve as a foundational resource for scientists and researchers working with this versatile chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from PubChem. [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13035120, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from PubChem. [Link]

-

Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from nigampharmachem.com. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from globalresearchonline.net. [Link]

- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

SpectraBase. (n.d.). This compound monohydrochloride. Retrieved from spectrabase.com. [Link]

-

SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from sielc.com. [Link]

-

Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from pharmaffiliates.com. [Link]

- Google Patents. (2011). US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the....

-

Acta Poloniae Pharmaceutica. (2008). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Retrieved from ptfarm.pl. [Link]

-

ACS Chemical Neuroscience. (2017). Classics in Chemical Neuroscience: Aripiprazole. Retrieved from PubMed Central. [Link]

Sources

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochlor… [cymitquimica.com]

- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | SIELC Technologies [sielc.com]

- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 52605-52-4 [sigmaaldrich.com]

- 7. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 8. prepchem.com [prepchem.com]

- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 10. This compound hydrochloride(52605-52-4) MS spectrum [chemicalbook.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 13. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arborpharmchem.com [arborpharmchem.com]

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride physical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Trazodone Impurity F)

Introduction

This compound hydrochloride is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical agents, most notably the antidepressant drug Trazodone.[1][2][3] Its chemical structure, featuring a piperazine core with both a chlorophenyl and a chloropropyl substituent, makes it a versatile building block in medicinal chemistry. Beyond its role as a precursor, it is also recognized as a critical process-related impurity in the manufacturing of Trazodone, where its levels must be meticulously controlled.[3][4][5]

This technical guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. It provides a detailed examination of the physical and chemical properties of this compound hydrochloride, established analytical methodologies for its characterization and quantification, and essential safety information. The insights and protocols contained herein are designed to support robust drug development programs and ensure the quality and safety of resulting active pharmaceutical ingredients (APIs).

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound hydrochloride.

| Identifier | Value |

| Chemical Name | This compound hydrochloride[1] |

| Synonyms | Trazodone Impurity F; Trazodone Related Compound F HCl; CCP HCl[4][5][6][7] |

| CAS Number | 52605-52-4[1][3][6][8][9][10][11] |

| Molecular Formula | C₁₃H₁₈Cl₂N₂ · HCl or C₁₃H₁₉Cl₃N₂[6][8][11][12][13] |

| Molecular Weight | 309.66 g/mol [3][6][7][10][11][12][13] |

| InChI Key | JVLRNANYLVRULL-UHFFFAOYSA-N[7][11][13] |

| Canonical SMILES | C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl[6][13] |

Molecular Structure:

The molecule's structure is defined by a central piperazine ring, a heterocyclic amine that imparts basicity and serves as a linker. One nitrogen atom of the piperazine ring is substituted with a 3-chlorophenyl group, an aromatic moiety that influences the molecule's receptor binding properties in its derivatives. The second nitrogen is alkylated with a 3-chloropropyl chain. This reactive alkyl chloride is the key functional group that allows for subsequent coupling reactions in pharmaceutical synthesis, such as the reaction to form Trazodone. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Physicochemical Properties

The physical characteristics of a substance are critical for its handling, formulation, and analysis.

| Property | Description |

| Appearance | White to off-white crystalline powder.[1][8][9][14][15][16] |

| Melting Point | 198-203 °C; ranges reported from 196.5 °C to 215 °C depending on purity.[1][11][14][17] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol and other polar solvents. Also soluble in warm DMSO.[8][9][14][15] |

| Odor | Odorless or a faint, characteristic odor.[8] |

| pH | Neutral in an aqueous solution.[8] |

| Stability | Stable under recommended storage conditions.[14] |

Storage and Handling: To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area, protected from light.[8][9][15] Containers should be kept tightly sealed.[9] The material is incompatible with strong oxidizing agents and strong bases, which can cause decomposition.[14] Upon thermal decomposition, it may release toxic fumes, including hydrogen chloride gas and nitrogen oxides.[14]

Synthesis Context and Role as an Impurity

This compound is most commonly synthesized via the N-alkylation of 1-(3-chlorophenyl)piperazine with a three-carbon alkylating agent containing a terminal chlorine, such as 1-bromo-3-chloropropane.[2][17][18][19] The reaction is typically carried out in a suitable solvent system in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Caption: General synthesis pathway for the target compound.

During the synthesis of Trazodone, this compound is a direct precursor. If the subsequent reaction to form the final API is incomplete, or if there are side reactions, this compound hydrochloride can remain as a process-related impurity. Due to the presence of alkyl-halide functional groups, it is considered a potential genotoxic impurity (GTI), making its detection and quantification at trace levels a critical aspect of quality control for Trazodone.[4][5]

Analytical Characterization

A multi-faceted analytical approach is required for the complete characterization of this compound, combining chromatography for separation and purity assessment with spectroscopy for structural elucidation.

Chromatographic Analysis: LC-MS/MS for Trace Quantification

For the quantification of this compound as a potential genotoxic impurity in Trazodone, a highly sensitive and selective method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose.[4][5]

Expertise & Causality: The choice of LC-MS/MS is driven by the need to detect and quantify the analyte at parts-per-million (ppm) levels in the presence of a large excess of the API. The chromatographic separation (LC) isolates the impurity from the main compound and other matrix components, while the mass spectrometer (MS/MS) provides unambiguous identification and quantification with exceptional sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). Positive electrospray ionization (ESI+) is employed because the basic nitrogen atoms in the piperazine ring are readily protonated, leading to efficient ion generation. A C18 reversed-phase column is effective for retaining this moderately polar compound and separating it from the more polar and less polar species in the sample matrix.

Experimental Protocol: LC-MS/MS Method for Impurity Quantification

-

Objective: To quantify this compound HCl (CCP HCl) impurity in a Trazodone API sample.

-

Instrumentation:

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase).

-

Create a calibration curve by serially diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to ~1.5 ppm.[5]

-

Prepare the Trazodone API sample by dissolving it in the diluent to a high concentration (e.g., 5.0 mg/mL) to achieve the necessary sensitivity for trace impurity detection.[4][5]

-

-

Validation Parameters:

Caption: Workflow for LC-MS/MS quantification of the impurity.

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

| Technique | Key Observations and Data |

| ¹H NMR | Spectral data is available, showing characteristic signals for the aromatic protons of the chlorophenyl ring, the two sets of non-equivalent protons on the piperazine ring, and the three methylene groups of the chloropropyl chain.[6][13] |

| Mass Spectrometry | The mass spectrum (MS) of the free base shows a molecular ion [M]⁺ cluster corresponding to the presence of two chlorine atoms. The most abundant fragment ion is often observed at m/z 209, resulting from the loss of the chloropropyl group.[20] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available and would show characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, C-N stretching of the amine, aromatic C=C bending, and C-Cl stretching.[6][21] |

Safety and Hazard Information

As a laboratory chemical, this compound hydrochloride must be handled with appropriate care.

-

GHS Hazard Statements: Aggregated data indicates that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It may also be toxic if inhaled.[9]

-

Precautions for Safe Handling:

Conclusion

This compound hydrochloride is a compound of significant interest in the pharmaceutical sciences. Its well-defined physical properties, including its crystalline nature and solubility in polar solvents, facilitate its use in synthesis. However, its crucial role as both a key intermediate and a potential genotoxic impurity in the production of Trazodone necessitates a deep understanding of its analytical chemistry. The robust LC-MS/MS methodologies developed for its trace-level quantification are a testament to the stringent quality control standards required in modern drug manufacturing. This guide provides the foundational knowledge and practical protocols essential for scientists and researchers working with this important molecule.

References

-

Nigam Pharmachem Industries. 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link]

-

Muby Chemicals. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. [Link]

-

Shenyang Chengtai Fine Chemicals Factory. This compound hydrochloride. [Link]

-

Industrial Chemicals. 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

-

JIGS Chemical Limited. This compound HCL - Pharmaceutical Intermediate at Best Price. [Link]

-

Chemsrc. This compound hydrochloride. [Link]

-

IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

-

precisionFDA. 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

- Google Patents.

-

SpectraBase. This compound monohydrochloride - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link]

-

ResearchGate. Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

-

ScienceDirect. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

-

SynZeal. Trazodone EP Impurity C (HCl). [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS TRAZODONE EP IMPURITY C (HCL). [Link]

-

Veeprho. Trazodone BP Impurity C (HCl salt). [Link]

-

Sai Traders. Trazodone Impurity C. [Link]

-

SIELC Technologies. This compound hydrochloride. [Link]

Sources

- 1. This compound hydrochloride [chengtaichem.com]

- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 3. This compound hydrochloride | 52605-52-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochlor… [cymitquimica.com]

- 8. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 9. 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine Hydrochloride, Affordable Prices, Pharmaceutical Intermediate [forecastchemicals.com]

- 10. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. This compound 97 52605-52-4 [sigmaaldrich.com]

- 12. CAS#:52605-52-4 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 13. This compound hydrochloride(52605-52-4) 1H NMR spectrum [chemicalbook.com]

- 14. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 15. This compound HCL - Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 16. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 17. prepchem.com [prepchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 20. This compound hydrochloride(52605-52-4) MS spectrum [chemicalbook.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to Key Physicochemical Properties

A Note on Chemical Identification: This guide addresses the physicochemical properties associated with CAS number 52605-52-4. Initial analysis reveals this CAS number corresponds to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride . However, given the request for an in-depth guide suitable for researchers, and the potential for ambiguity in chemical identifiers, we have also included a comprehensive profile of 3-(4-Methoxyphenyl)propanoic acid (primarily associated with CAS number 1929-29-9), a compound of significant interest in pharmaceutical and chemical research.

Part 1: Physicochemical Data for CAS 52605-52-4

This compound hydrochloride is an arylpiperazine compound primarily used as an intermediate in the synthesis of various pharmaceuticals, such as the antidepressant Trazodone.[1] It is also known to be an impurity in nefazodone hydrochloride formulations.[1]

Physicochemical Properties of this compound hydrochloride

| Property | Value | Source(s) |

| CAS Number | 52605-52-4 | [2][3][4][5][6] |

| Molecular Formula | C13H18Cl2N2·HCl (or C13H19Cl3N2) | [2][3][4] |

| Molecular Weight | 309.66 g/mol (hydrochloride salt) | [2] |

| Appearance | White to off-white crystalline powder | [3][7][8] |

| Melting Point | 198-203 °C | [1][7][9] |

| Solubility | Soluble in warm DMSO and warm Methanol.[7] Freely soluble in water and methanol.[3] | [3][7] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 6.5 Ų | [2] |

| Heavy Atom Count | 18 | [2] |

Part 2: In-depth Technical Guide for 3-(4-Methoxyphenyl)propanoic acid

3-(4-Methoxyphenyl)propanoic acid , also known as 4-methoxyhydrocinnamic acid, is a compound with applications in pharmaceutical and chemical synthesis.[10] It serves as an intermediate in the creation of more complex molecules and has been investigated for its potential anti-inflammatory and analgesic properties.[10]

Physicochemical Properties of 3-(4-Methoxyphenyl)propanoic acid

| Property | Value | Source(s) |

| Primary CAS Number | 1929-29-9 | [10][11][12][13][14] |

| Other CAS Numbers | 25173-37-9 | [12][15][16] |

| Molecular Formula | C10H12O3 | [10][11][12][13][14] |

| Molecular Weight | 180.20 g/mol | [12] |

| Appearance | White to light beige crystalline powder | [10][11] |

| Melting Point | 98-100 °C | [11] |

| Boiling Point | 194 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[10] | [10] |

| pKa | No experimental value found in the provided search results. | |

| LogP (calculated) | 1.9 | [12] |

Spectral Data

¹H NMR Spectroscopy: A proton NMR spectrum of 3-(4-Methoxyphenyl)propanoic acid in CDCl3 shows characteristic peaks. The chemical shifts are assigned as follows: a singlet around 11 ppm (carboxylic acid proton), aromatic protons at approximately 7.120 ppm and 6.833 ppm, a singlet for the methoxy group protons at about 3.777 ppm, and two triplets for the methylene protons of the propanoic acid chain at roughly 2.892 ppm and 2.64 ppm.[17]

Mass Spectrometry: The NIST WebBook provides mass spectrometry data for 3-(4-Methoxyphenyl)propionic acid, which can be used for its identification and structural elucidation.[14]

Infrared Spectroscopy: The NIST WebBook also contains the gas-phase infrared spectrum for this compound, which is useful for identifying its functional groups.[18]

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A standard and widely accepted method for its determination is the shake-flask method.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is allowed to reach equilibrium, and the concentration of the compound in each phase is then measured. The LogP is the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Step-by-Step Methodology:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely. The upper layer is octanol saturated with water, and the lower layer is water saturated with octanol. These will be used for the experiment.

-

-

Sample Preparation:

-

Accurately weigh a small amount of 3-(4-Methoxyphenyl)propanoic acid.

-

Dissolve the compound in the pre-saturated n-octanol to create a stock solution of known concentration.

-

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water.

-

Seal the vial and shake it gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the octanol and water layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

-

Determine the concentration of 3-(4-Methoxyphenyl)propanoic acid in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in water]

-

The LogP is then calculated as: LogP = log10(P)

-

Diagram of the Shake-Flask Method for LogP Determination:

Caption: Workflow for LogP determination using the shake-flask method.

References

-

Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Retrieved from [Link]

-

Pharmacompass. (n.d.). CAS 52605-52-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]

-

MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1. Retrieved from [Link]

-

GlobalCHEM. (n.d.). 3-(4-methoxybenzoyl)propionic acid 3153-44-4. Retrieved from [Link]

-

PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid IR Spectrum. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039427). Retrieved from [Link]

-

ResearchGate. (2025). (PDF) ACD/Log P method description. Retrieved from [Link]

-

iChemistry.cn. (n.d.). 3-(4-methoxyphenyl)propanoic acid - CAS号查询. Retrieved from [Link]

Sources

- 1. This compound hydrochloride | 52605-52-4 [chemicalbook.com]

- 2. CAS 52605-52-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 4. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]

- 5. 52605-52-4 | CAS DataBase [m.chemicalbook.com]

- 6. CAS 52605-52-4 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine Hydrochloride, Affordable Prices, Pharmaceutical Intermediate [forecastchemicals.com]

- 9. mpbio.com [mpbio.com]

- 10. Page loading... [guidechem.com]

- 11. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]

- 12. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 14. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 15. Page loading... [guidechem.com]

- 16. 3-(4-METHOXYPHENYL)PROPIONIC ACID | 25173-37-9 [chemicalbook.com]

- 17. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 18. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Synthesis, Analysis, and Application in Trazodone Production

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a critical intermediate in the synthesis of the antidepressant Trazodone. Targeted at researchers, chemists, and professionals in drug development and manufacturing, this guide elucidates the compound's synthesis, purification, analytical characterization, and its pivotal role as a potential genotoxic impurity (GTI) that necessitates stringent control.

Introduction and Physicochemical Profile

This compound, often abbreviated as CCPP, is an arylpiperazine derivative.[1] Its primary significance in the pharmaceutical industry lies in its function as the penultimate precursor in the synthesis of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI).[2][3] Understanding the properties and synthesis of CCPP is fundamental to controlling the quality and purity of the final Trazodone active pharmaceutical ingredient (API). The compound is typically handled as its hydrochloride salt to improve stability and solubility.[4]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 52605-52-4 | [5][6] |

| Molecular Formula | C₁₃H₁₈Cl₂N₂·HCl | [7] |

| Molecular Weight | 309.66 g/mol (Hydrochloride Salt) | [5][8] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 196.5-203 °C (varies with purity) | [1][9] |

| Solubility | Soluble in water, ethanol, and other polar solvents | [6] |

| Purity | Typically ≥98% for pharmaceutical use | [6] |

Synthesis of the Core Intermediate

The most prevalent and industrially scalable method for synthesizing CCPP is through the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon electrophile, typically 1-bromo-3-chloropropane.[10][11] This reaction is a classic nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the propyl chain.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and minimizing impurity formation.

-

Starting Material: The synthesis typically begins with 1-(3-chlorophenyl)piperazine as its hydrochloride salt, which is a stable and commercially available solid.[9][10]

-

Base: A base, such as sodium hydroxide or potassium carbonate, is essential.[5][9] Its primary role is to neutralize the hydrochloride salt and deprotonate the piperazine nitrogen, converting it into a more potent nucleophile (the free base) to initiate the alkylation.

-

Solvent System: A biphasic solvent system, commonly a mixture of water and an organic solvent like acetone or cyclohexane, is employed.[9][12][13] This ensures that the inorganic base (soluble in water) and the organic reactants can interact effectively at the phase interface.

-

Temperature Control: The initial addition of the base is often performed at a reduced temperature (e.g., 0-10°C).[10][14] This is a crucial control point to manage the exothermic nature of the acid-base neutralization and to prevent potential side reactions, such as the elimination of the alkylating agent or double alkylation.

Visualizing the Synthesis Pathway

The following diagram illustrates the primary synthetic route to this compound hydrochloride.

Sources

- 1. This compound hydrochloride | 52605-52-4 [chemicalbook.com]

- 2. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 3. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 4. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]

- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine Hydrochloride, Affordable Prices, Pharmaceutical Intermediate [forecastchemicals.com]

- 7. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. tdcommons.org [tdcommons.org]

- 13. tdcommons.org [tdcommons.org]

- 14. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

The Lynchpin in Neuropharmacology: A Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine in CNS Research

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a pivotal arylpiperazine compound in central nervous system (CNS) research. While primarily recognized as a crucial intermediate in the synthesis of the atypical antidepressant Trazodone, its utility extends into neuropharmacological studies as a reference compound and a tool for investigating serotonergic and adrenergic pathways. This document delves into its synthesis, physicochemical properties, and its intricate relationship with Trazodone and its active metabolite, m-chlorophenylpiperazine (mCPP). We will explore its implicit role in modulating key CNS targets, supported by detailed experimental protocols for its synthesis and for evaluating the pharmacological effects of its derivatives in both in vitro and in vivo models. This guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in the pursuit of novel CNS therapies.

Introduction: Beyond a Synthetic Intermediate

This compound, often supplied as a hydrochloride salt, is a cornerstone molecule in the landscape of CNS drug discovery.[1][2] Its significance is intrinsically linked to the development of Trazodone, a widely prescribed antidepressant with a unique pharmacological profile.[3] However, to view this compound merely as a stepping stone in a synthetic pathway would be to overlook its broader utility in neuropharmacological research. The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with a range of biogenic amine receptors.[4] Understanding the properties and handling of this key intermediate is therefore essential for researchers working on Trazodone derivatives and other novel arylpiperazine-based CNS agents.[5][6]

The primary rationale for the extensive use of this compound lies in its efficient and reliable role in the synthesis of Trazodone.[7] Its bifunctional nature, possessing a reactive chloropropyl chain and a substituted arylpiperazine core, allows for straightforward condensation with the triazolopyridinone moiety to yield the final drug product. This strategic design minimizes the formation of unwanted byproducts and ensures high-purity yields, a critical factor in pharmaceutical manufacturing.[7]

While direct pharmacological data for this compound is not extensively reported in the literature, its structural similarity to known psychoactive compounds suggests a potential, albeit likely weak, interaction with CNS receptors. However, its principal role in research remains as a precursor, and its biological effects are most relevantly considered in the context of its conversion to Trazodone and the subsequent metabolic formation of m-chlorophenylpiperazine (mCPP).[8][9]

Physicochemical Properties and Synthesis

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C13H18Cl2N2 | [10] |

| Molecular Weight | 273.20 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and polar organic solvents | N/A |

| Melting Point | 198-203 °C (hydrochloride salt) | [1] |

Synthetic Pathway

The synthesis of this compound hydrochloride is a well-established multi-step process. The causality behind this specific synthetic route is driven by the commercial availability of starting materials and the efficiency of the reactions.

Diagram: Synthetic Workflow for this compound HCl

Caption: From intermediate to active metabolite and their respective CNS actions.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki or IC50 values) of Trazodone and its active metabolite, mCPP, at key CNS receptors. Data for this compound is not available, underscoring its primary role as a synthetic precursor.

| Receptor | Trazodone (Ki/IC50, nM) | m-Chlorophenylpiperazine (mCPP) (Ki/IC50, nM) | Primary Action of Ligand |

| Serotonin Receptors | |||

| 5-HT1A | 23.6 | 18.9 | Trazodone: Partial Agonist; mCPP: Agonist/Antagonist [9] |

| 5-HT2A | ~25 | ~100 | Trazodone: Antagonist; mCPP: Agonist [3][11] |

| 5-HT2C | ~50 | ~10 | Trazodone: Antagonist; mCPP: Agonist [3][11] |

| Adrenergic Receptors | |||

| α1 | ~40 | >1000 | Trazodone: Antagonist [3] |

| α2 | 4,500 | 600 | Trazodone: Weak Antagonist; mCPP: Higher Affinity [12] |

| Transporters | |||

| SERT | ~200 | Weak | Trazodone: Weak Inhibitor [3] |

Key Signaling Pathways in CNS Research

The pharmacological effects of Trazodone and mCPP are mediated through the modulation of complex intracellular signaling cascades downstream of their target receptors.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Antagonism of this receptor by Trazodone is a key component of its therapeutic action.

Diagram: 5-HT2A Receptor Signaling Cascade

Caption: Simplified 5-HT2A receptor signaling pathway antagonized by Trazodone.

α1-Adrenergic Receptor Signaling

Trazodone's antagonism of α1-adrenergic receptors, which are also Gq-coupled, contributes to its sedative and hypotensive effects.

Diagram: α1-Adrenergic Receptor Signaling Cascade

Caption: Simplified α1-adrenergic receptor signaling pathway antagonized by Trazodone.

Experimental Protocols for CNS Research

The following protocols provide detailed methodologies for key experiments relevant to the study of arylpiperazine compounds in CNS research.

In Vitro Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using the radioligand [3H]-8-OH-DPAT.

Materials:

-

HEK293 cells stably expressing human 5-HT1A receptors

-

[3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)

-

Test compound (e.g., a novel arylpiperazine derivative)

-

Serotonin (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-h5-HT1A cells.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer + 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM) + 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of Serotonin (final concentration 10 µM) + 50 µL of [3H]-8-OH-DPAT + 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound (at various concentrations) + 50 µL of [3H]-8-OH-DPAT + 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Protocol: Forced Swim Test (FST) in Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity. [13][14][15] Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Test compound (e.g., Trazodone or a novel derivative)

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Cylindrical swim tank (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

-

Video recording system

Procedure:

-

Habituation (Day 1):

-

Gently place each rat into the swim tank for a 15-minute pre-swim session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Drug Administration and Testing (Day 2):

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30-60 minutes).

-

Place the rat back into the swim tank for a 5-minute test session.

-

Record the entire 5-minute session for later analysis.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, scores the video recordings.

-

Score the duration of the following behaviors:

-

Immobility: The rat makes only the minimal movements necessary to keep its head above water.

-

Swimming: The rat is making active swimming motions, moving around the tank.

-

Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the tank.

-

-

-

Data Analysis:

-

Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

In Vivo Protocol: Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [16][17] Materials:

-

Male Wistar rats (270-320 g)

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).

-

Secure the cannula with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

-

Drug Administration:

-

After collecting baseline samples, administer the test compound.

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

-

-

Sample Analysis:

-

Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, and their metabolites) using HPLC-ECD.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the changes in neurotransmitter levels between treatment groups.

-

Conclusion and Future Directions

This compound stands as a testament to the importance of key chemical intermediates in the advancement of CNS research. While its direct pharmacological activity may be limited, its role as the immediate precursor to Trazodone makes it an indispensable tool for medicinal chemists and pharmacologists. The study of this compound and its derivatives continues to provide valuable insights into the complex interplay of the serotonergic and adrenergic systems in the pathophysiology and treatment of mood and anxiety disorders.

Future research efforts should aim to fully characterize the pharmacological profile of this compound to definitively ascertain its direct biological activities, if any. Furthermore, the development of novel synthetic methodologies that are more environmentally friendly and cost-effective will be crucial for the continued production of Trazodone and related compounds. The versatile arylpiperazine scaffold, exemplified by this key intermediate, will undoubtedly continue to be a fertile ground for the discovery of the next generation of CNS therapeutics.

References

- BenchChem. (2025). Application Note: In Vivo Microdialysis for Monitoring Neurotransmitter Levels in Response to Antidepressant Agent 5.

- de la Torre, R., & T.M., R. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC.

- Asarch, K. B., Messing, R., & Backstrom, J. R. (1982). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Journal of Neurochemistry, 38(6), 1779–1782.

- Wieronska, J. M., Stachowicz, K., Sniecikowska, J., Gluch-Lutwin, M., Siwek, A., Wolak, M., … & Starowicz, G. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(15), 4437.

- Singh, S., & Kumar, S. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(22), 3847–3873.

- Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.

- CheHas, H. F., & Perrotta, K. (n.d.).

- Characterization of trazodone metabolic pathways and species-specific profiles. (2024). Frontiers in Pharmacology, 15.

- Katarzynska, A. M., Herold, F. A., Szewczyk, M., Lulek, M., Latacz, G., Lubelska, A., … & Partyka, A. (2016). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 21(9), 1234.

- Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (n.d.). ACS Chemical Neuroscience, 4(5), 794–801.

- IACUC. (n.d.). Forced Swim Test v.3.

- Castagné, V., Moser, P., & Porsolt, R. D. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1–5.8.14.

- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.

- Perrotta, K. (n.d.).

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

- CymitQuimica. (n.d.). CAS 52605-52-4: this compound hydrochloride (1:1).

- The Forced Swim Test as a Model of Depressive-like Behavior. (2015). Journal of Visualized Experiments, (97).